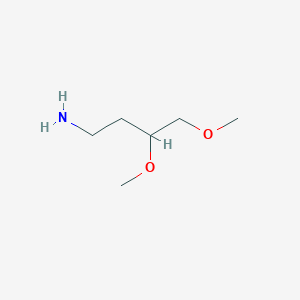

3,4-Dimethoxybutan-1-amine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The spectrum would exhibit distinct signals for methoxy protons (δ 3.2–3.4 ppm, singlets), methylene groups adjacent to oxygen (δ 3.4–3.6 ppm, multiplets), and the amine proton (δ 1.5–2.5 ppm, broad singlet). Protons on the carbons bearing methoxy groups (C3 and C4) would display splitting patterns indicative of their neighboring substituents.

- ¹³C NMR : Peaks at δ 55–60 ppm correspond to methoxy carbons, while carbons adjacent to oxygen or nitrogen resonate between δ 40–70 ppm. The primary amine carbon (C1) typically appears near δ 35–45 ppm.

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry (MS)

The molecular ion peak is observed at m/z 133 (M⁺), with fragmentation patterns including losses of methoxy radicals (- OCH₃, m/z 15) and sequential cleavage of the carbon backbone.

Stereochemical Considerations and Conformational Analysis

The molecule’s stereochemistry arises from the spatial arrangement of methoxy groups on the butane chain. While the compound lacks chiral centers due to symmetry in its substitution pattern (methoxy groups on adjacent carbons), conformational flexibility exists around the C2-C3 and C3-C4 bonds. Rotational energy barriers influence the predominance of gauche or anti conformers, which can be studied via dynamic NMR or computational models.

Properties

Molecular Formula |

C6H15NO2 |

|---|---|

Molecular Weight |

133.19 g/mol |

IUPAC Name |

3,4-dimethoxybutan-1-amine |

InChI |

InChI=1S/C6H15NO2/c1-8-5-6(9-2)3-4-7/h6H,3-5,7H2,1-2H3 |

InChI Key |

FYYJRQMDIGKBQR-UHFFFAOYSA-N |

Canonical SMILES |

COCC(CCN)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxybutan-1-amine typically involves the reaction of 3,4-dimethoxybutanal with ammonia or an amine source. One common method is the reductive amination of 3,4-dimethoxybutanal using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxybutan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: 3,4-Dimethoxybutan-1-amine is used as an intermediate in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as a building block for more complex molecules .

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving amines. It serves as a model compound for understanding the behavior of similar amines in biological systems .

Medicine: Its structural features make it a candidate for developing drugs with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound is used in the synthesis of polymers, catalysts, and other functional materials. Its unique properties contribute to the development of advanced materials with specific characteristics .

Mechanism of Action

The mechanism of action of 3,4-Dimethoxybutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecule. The methoxy groups may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences

Structural Complexity: The compound from contains aromatic and methoxy groups, making it more structurally complex than 1,3-Dimethylamylamine, which is a simple branched alkylamine.

Physicochemical Properties :

- The aromatic methoxy groups in the first compound increase hydrophobicity and may enhance blood-brain barrier penetration. In contrast, 1,3-Dimethylamylamine’s shorter alkyl chain likely results in higher volatility and lower boiling points.

Toxicity and Safety: highlights acute inhalation risks for 1,3-Dimethylamylamine, requiring immediate oxygen therapy in case of exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.